3-Methylxanthine
Overview
Description
3-Methylxanthine is a naturally occurring methylxanthine derivative, structurally related to caffeine, theobromine, and theophylline. It is a metabolite in the caffeine metabolism pathway and is known for its pharmacological properties, including diuretic, cardiac stimulant, and smooth muscle relaxant activities .
Synthetic Routes and Reaction Conditions:
Biodegradation of Theobromine: One method involves the biodegradation of theobromine by fungi such as Aspergillus sydowii PT-2.
Microbial Conversion: Another method involves the direct conversion of theophylline to this compound using metabolically engineered Escherichia coli strains.
Industrial Production Methods: The industrial production of this compound can be achieved through microbial platforms, which provide an economical and environmentally friendly approach. The use of engineered E. coli strains for large-scale conversion of theophylline to this compound is a promising method .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various metabolites.
N-Demethylation: This reaction involves the removal of a methyl group from the nitrogen atom in the xanthine structure.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
N-Demethylation Conditions: Enzymatic reactions using N-demethylase enzymes are commonly employed for N-demethylation.
Major Products Formed:
3-Methyluric Acid: One of the major products formed from the oxidation of this compound.
Xanthine: Another product formed through N-demethylation reactions.
Mechanism of Action
Target of Action
3-Methylxanthine primarily targets adenosine receptors in the central nervous system and peripheral tissues . These receptors play a crucial role in various physiological processes, including neurotransmission and inflammation .
Mode of Action
This compound acts as an antagonist of adenosine receptors . By binding to these receptors, it prevents adenosine, a naturally occurring purine nucleoside that acts as a neuromodulator, from exerting its effects. This leads to increased neural activity and reduced inflammation .
Biochemical Pathways
This compound affects the phosphodiesterase pathway . It inhibits the enzyme phosphodiesterase, leading to an increase in cyclic guanosine monophosphate (GMP) levels . This can result in various downstream effects, such as smooth muscle relaxation and bronchodilation .
Pharmacokinetics
It is known that methylxanthines, in general, are rapidly and completely absorbed in the gastrointestinal tract . Less than 2% of the administered caffeine, a methylxanthine, is excreted unchanged in human urine .
Result of Action
The antagonism of adenosine receptors by this compound results in a variety of effects. It acts as a brain cortex stimulant , leading to increased awareness and wakefulness, improved clear thinking, and reduced fatigue . In addition, it has immunomodulatory and anti-inflammatory effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level and the presence of certain metal ions, such as Fe2+, can significantly affect the production of this compound . Furthermore, the compound’s action may also be affected by the presence of other substances in the body, such as other drugs or dietary constituents .
Biochemical Analysis
Biochemical Properties
3-Methylxanthine is known to exert its molecular effects through adenosine receptor antagonism and phosphodiesterase inhibition . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its role in biochemical reactions. For instance, it has been found to enhance the effectiveness of cisplatin, a chemotherapy drug, by promoting apoptosis both in vivo and in vitro .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to enhance cisplatin-induced apoptosis via a dopamine receptor D1-dependent pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It significantly enhances the effectiveness of cisplatin by promoting apoptosis, revealing a dopamine receptor D1-dependent pathway mediated by this compound .
Temporal Effects in Laboratory Settings
It has been found to significantly enhance the effectiveness of cisplatin, a chemotherapy drug, by promoting apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to significantly enhance the effectiveness of cisplatin by promoting apoptosis both in vivo and in vitro
Metabolic Pathways
This compound is involved in the caffeine metabolism pathway It interacts with various enzymes or cofactors within this pathway
Scientific Research Applications
3-Methylxanthine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of xanthine derivatives and their chemical properties.
Biology: It plays a role in the study of metabolic pathways involving methylxanthines.
Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Comparison with Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Known for its stimulant effects on the central nervous system.
Theobromine (3,7-Dimethylxanthine): Found in cocoa products, it has mild stimulant and diuretic effects.
Theophylline (1,3-Dimethylxanthine): Used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease.
Uniqueness of 3-Methylxanthine: this compound is unique in its specific pharmacological profile, particularly its potential role in enhancing the efficacy of chemotherapy drugs like cisplatin. Its ability to act as an adjuvant in cancer treatment sets it apart from other methylxanthines .
Properties
IUPAC Name |
3-methyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSNIKWWOQHZGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148107 | |
Record name | 3-Methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1076-22-8 | |
Record name | 3-Methylxanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylxanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dihydro-3-methyl-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS6X982OEC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
Record name | 3-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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